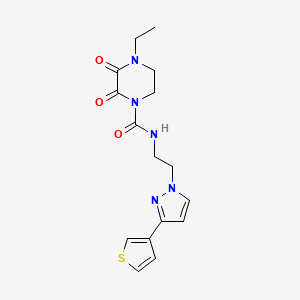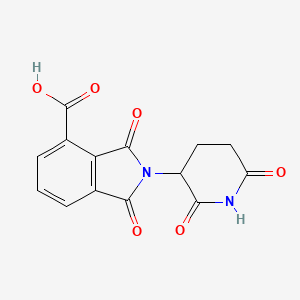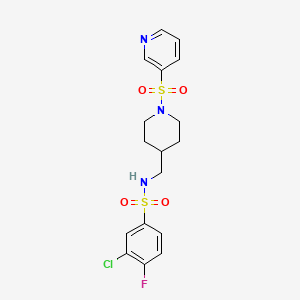
2-Phenyl-1-(thiophen-2-yl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1-(thiophen-2-yl)ethan-1-amine hydrochloride, also known as 2-Thiopheneethylamine, is an aromatic amine . It has a molecular weight of 127.21 . It is used in the synthesis of various chemical compounds .
Synthesis Analysis
The synthesis of this compound involves several steps. N,N-Dimethylformamide (DMF) reacts with thiophene to obtain 2-thiophenecarbaldehyde, then reacts with isopropyl chloroacetate to obtain 2-thiopheneacetaldehyde, and then reacts with hydroxylamine hydrochloride to obtain 2-thiopheneacetaldehyde oxime, and finally reduced to give 2-thiopheneethylamine .Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring attached to an ethylamine group . The InChI key for this compound is HVLUYXIJZLDNIS-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a boiling point of 128-132°C/22mmHg and a density of 1.087 kg/L .Scientific Research Applications
Crystal Structure Characterization :
- Silva et al. (2014) reported the preparation, analytical characterization, and crystal structures of N,N′-bis(thiophen-2-ylmethyl)ethane-1,2-diaminium hydrochloride and its gold derivative. These compounds were obtained by the reduction of Schiff base and subsequent reactions, showcasing their structural properties and potential applications in crystallography (Silva, Masciocchi, & Cuin, 2014).
Synthesis of Enantioenriched Tertiary Benzylic Amines :
- Jiang et al. (2018) developed a one-pot protocol for the synthesis of highly enantiopure benzylic thioethers, thioacetates, and sulfones via copper-catalyzed stereospecific C–S coupling reaction. This study demonstrates the use of thiophene-based amines in the efficient synthesis of stereochemically complex compounds (Jiang, Li, Zhou, & Zeng, 2018).
Electrochemical Polymerization :
- Baldwin et al. (2008) reported novel hybrid polymers with thiophenylanilino and furanylanilino backbones, demonstrating their potential in electrochemical applications. These polymers exhibit repeated oxidation and reduction capabilities, highlighting their usefulness in various electrochemical processes (Baldwin, Chafin, Deschamps, Hawkins, Wright, Witker, Prokopuk, 2008).
Application in Organic Synthesis :
- Kamila, Mendoza, and Biehl (2012) synthesized N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines by the Hantzsch thiazole reaction, demonstrating the potential of thiophene-based compounds in facilitating complex organic synthesis processes (Kamila, Mendoza, & Biehl, 2012).
Catalytic Chemical Amide Synthesis :
- Mohy El Dine et al. (2015) developed an efficient method for direct amide bond synthesis using (2-(thiophen-2-ylmethyl)phenyl)boronic acid as a catalyst. This study shows the use of thiophene-based amines in facilitating amide bond formation, an essential process in peptide synthesis (Mohy El Dine, Erb, Berhault, Rouden, Blanchet, 2015).
Safety and Hazards
This compound is known to cause severe skin burns and eye damage. It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to avoid getting it in eyes, on skin, or on clothing. Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised .
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of geldanamycin derivatives as hcv replication inhibitors targeting hsp90 .
Biochemical Pathways
The compound has been used to functionalize multiwall carbon nanotubes (MWCNT) and in the synthesis of pyrimidine derivatives . It undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Phenyl-1-(thiophen-2-yl)ethan-1-amine hydrochloride involves the reaction of 2-phenylacetaldehyde with thiophene-2-carboxaldehyde to form 2-phenyl-1-(thiophen-2-yl)ethanol, which is then converted to the amine via reductive amination. The amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-phenylacetaldehyde", "thiophene-2-carboxaldehyde", "ammonium chloride", "sodium triacetoxyborohydride", "hydrochloric acid", "ethanol", "diethyl ether" ], "Reaction": [ "Step 1: Condensation of 2-phenylacetaldehyde and thiophene-2-carboxaldehyde in ethanol with catalytic amounts of piperidine to form 2-phenyl-1-(thiophen-2-yl)ethanol.", "Step 2: Conversion of 2-phenyl-1-(thiophen-2-yl)ethanol to the amine via reductive amination using ammonium chloride and sodium triacetoxyborohydride in ethanol.", "Step 3: Formation of the hydrochloride salt by reacting the amine with hydrochloric acid in diethyl ether." ] } | |
CAS RN |
102339-13-9 |
Molecular Formula |
C12H14ClNS |
Molecular Weight |
239.76 g/mol |
IUPAC Name |
1-phenyl-N-(thiophen-2-ylmethyl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H13NS.ClH/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12;/h1-8,13H,9-10H2;1H |
InChI Key |
RVASOTFCBOTDNM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(C2=CC=CS2)N.Cl |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=CS2.Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(5-{[4-(4-Acetylphenyl)piperazin-1-yl]carbonyl}-4-ethyl-1,3-thiazol-2-yl)pyrrolidin-2-one](/img/no-structure.png)

![3-(2-Fluorophenyl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)propanamide](/img/structure/B2960937.png)

![Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2960939.png)
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2960942.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2960944.png)
![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol](/img/structure/B2960946.png)


![6-Cyclopropyl-2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2960949.png)

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2960953.png)
